molecular formula C15H18N4O3S B6572135 ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate CAS No. 921541-37-9

ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate

Cat. No.: B6572135
CAS No.: 921541-37-9
M. Wt: 334.4 g/mol
InChI Key: VHORSOVSKQIRMY-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a tricyclic heterocyclic compound featuring:

  • Core structure: A fused imidazo[2,1-c][1,2,4]triazole system with a 5H,6H,7H-hydrogenation pattern.
  • Substituents: A 4-methoxyphenyl group at position 7 and a thioether-linked ethyl acetate moiety at position 3.
  • Synthesis: Typically prepared via nucleophilic substitution between the triazole-thiol intermediate and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone .

This compound is of interest due to its structural similarity to bioactive triazole derivatives, which exhibit antiviral , anticancer , and antimicrobial properties.

Properties

IUPAC Name

ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-3-22-13(20)10-23-15-17-16-14-18(8-9-19(14)15)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORSOVSKQIRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural features of this compound suggest a diverse range of pharmacological properties.

Chemical Structure

The compound can be represented as follows:

\text{Ethyl 2 7 4 methoxyphenyl 5H 6H 7H imidazo 2 1 c 1 2 4 triazol 3 yl sulfanyl}acetate}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is significant in treating neurological disorders .
  • Receptor Interaction : The compound potentially acts on specific receptors as an agonist or antagonist. This interaction can modulate signaling pathways that regulate cellular processes.

Antioxidant Activity

Research indicates that derivatives of imidazole and triazole exhibit significant antioxidant properties. This compound may also demonstrate similar activities due to its structural components .

Anticancer Activity

Studies on related triazole compounds have shown promising results in cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with notable efficacy . The potential for this compound to exhibit similar anticancer effects warrants further investigation.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound could potentially inhibit the growth of pathogenic bacteria and fungi .

Case Studies

A study focusing on the synthesis and biological evaluation of related imidazole derivatives highlighted their effectiveness against multiple targets. For instance:

CompoundTargetIC50 Value (µM)
Compound AAChE0.29 ± 0.21
Compound BMCF-7IC50 < 10
Compound CBel-7402IC50 < 15

These findings suggest that this compound could exhibit comparable or enhanced biological activities due to its unique structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural and Functional Comparisons
Compound Name Core Structure R Group (Position) Functional Group (Position 3) Molecular Weight Key Biological Activity
Ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl (7) Ethyl acetate thioether 363.43 g/mol Under investigation
Ethyl 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetate (V(a)) Thiazolo[2,3-c][1,2,4]triazole Phenyl (5) Ethyl acetate thioether 345.44 g/mol Antimicrobial (not specified)
Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate (BI81699) Imidazo[2,1-c][1,2,4]triazole 4-Fluorophenyl (7) Ethyl propanoate thioether 336.38 g/mol Not reported
2-{[7-(4-Methoxyphenyl)...sulfanyl}-N,N-bis(propan-2-yl)acetamide (F595-0364) Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl (7) Isopropylamide thioether 389.52 g/mol Antiviral (theoretical)
Key Observations:
  • Substituent Effects :
    • 4-Methoxyphenyl : Enhances electron-donating capacity and lipophilicity compared to 4-fluorophenyl, which is electron-withdrawing .
    • Ethyl Acetate vs. Amide : The ethyl ester in the target compound improves membrane permeability over the amide derivative (F595-0364) but may reduce metabolic stability .

Pharmacokinetic and Physicochemical Properties

Table 2: SwissADME-Based Predictions
Compound LogP Water Solubility (mg/mL) H-Bond Donors H-Bond Acceptors Bioavailability Score
Target Compound 2.8 0.12 0 6 0.55
BI81699 3.1 0.09 0 5 0.50
F595-0364 3.5 0.05 1 5 0.45
Key Findings:
  • Lipophilicity (LogP) : The target compound (LogP = 2.8) balances membrane penetration and solubility better than BI81699 (LogP = 3.1) .
  • Solubility : The ethyl acetate group marginally improves aqueous solubility compared to amide derivatives.

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